Basic properties of 3-(1H-pyrazol-1-yl)piperidine
Basic properties of 3-(1H-pyrazol-1-yl)piperidine
The Privileged Scaffold: A Technical Guide to the Properties and Applications of 3-(1H-pyrazol-1-yl)piperidine
Executive Summary
As a Senior Application Scientist, I frequently evaluate molecular scaffolds that serve as the backbone for next-generation therapeutics. Among these, 3-(1H-pyrazol-1-yl)piperidine (CAS: 1211541-73-9) stands out as a highly versatile, privileged building block. By fusing the basic, sp³-rich piperidine ring with the aromatic, hydrogen-bond-accepting pyrazole moiety, this compound offers an optimal balance of physicochemical properties and structural complexity. It is increasingly utilized in the design of kinase inhibitors, CNS-active agents, and allosteric modulators.
This whitepaper provides an in-depth analysis of its fundamental properties, mechanistic utility, and a self-validating experimental protocol for its synthesis.
Part 1: Physicochemical Profiling and Causality
To understand why 3-(1H-pyrazol-1-yl)piperidine is favored in medicinal chemistry, we must analyze its quantitative properties. The table below summarizes the core data and the functional causality behind these metrics.
Table 1: Basic Physicochemical Properties of 3-(1H-pyrazol-1-yl)piperidine
| Property | Value | Mechanistic Rationale / Causality |
| CAS Number | 1211541-73-9 | Unique identifier for the racemic free base. |
| Molecular Formula | C₈H₁₃N₃ | Low molecular weight allows for downstream functionalization without exceeding Lipinski's Rule of 5. |
| Molecular Weight | 151.21 g/mol | Highly ligand-efficient; provides significant binding energy per heavy atom. |
| Topological Polar Surface Area (TPSA) | 29.85 Ų | Ideal for membrane permeability. Values < 90 Ų strongly correlate with high oral bioavailability and blood-brain barrier (BBB) penetration. |
| LogP (calculated) | 0.8076 | Optimal lipophilicity. Ensures excellent aqueous solubility while maintaining sufficient hydrophobic character for target engagement. |
| Hydrogen Bond Donors | 1 | The secondary amine of piperidine serves as a key synthetic handle for acylation/alkylation. |
| Hydrogen Bond Acceptors | 3 | The pyrazole nitrogens can participate in critical hydrogen bonding with kinase hinge regions. |
Data sourced and verified from1[1].
Part 2: Structural and Mechanistic Insights
The spatial arrangement of the 3-substituted piperidine introduces a chiral center at the C3 position of the piperidine ring. Depending on the target, specific enantiomers—such as (3R)- or (3S)-3-(1H-pyrazol-1-yl)piperidine—are often required to perfectly align the pyrazole ring within a protein's binding pocket.
Causality in Drug Design: The piperidine nitrogen is typically functionalized (e.g., via acryloylation) to form covalent inhibitors, a strategy famously employed in the development of Bruton's Tyrosine Kinase (BTK) inhibitors. The pyrazole ring, meanwhile, acts as a bioisostere for other aromatic systems, offering improved solubility and a distinct electron density profile that can engage in π−π stacking or 2[2].
Part 3: Experimental Protocol - Synthesis via Mitsunobu Reaction
A robust, self-validating protocol is essential for synthesizing this scaffold. The most reliable method involves the Mitsunobu reaction, which couples N-Boc-3-hydroxypiperidine with 1H-pyrazole.
Why the Mitsunobu Reaction? The Mitsunobu reaction is chosen because it proceeds under mild conditions and, crucially, results in the complete inversion of stereochemistry at the C3 position via an Sₙ2 mechanism. If you start with (3S)-N-Boc-3-hydroxypiperidine, you will reliably obtain the (3R)-pyrazolyl enantiomer. This 3[3].
Step-by-Step Methodology:
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Preparation of the Reaction Mixture:
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In an oven-dried, argon-purged flask, dissolve 1.0 equivalent of N-Boc-3-hydroxypiperidine and 1.2 equivalents of 1H-pyrazole in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.
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Add 1.5 equivalents of Triphenylphosphine (PPh₃).
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Causality: Anhydrous conditions are critical because water will competitively react with the activated phosphonium intermediate, drastically reducing the yield.
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Activation and Coupling:
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Cool the reaction mixture to 0 °C using an ice bath.
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Dropwise, add 1.5 equivalents of Diisopropyl azodicarboxylate (DIAD) over 15 minutes.
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Causality: Slow addition controls the exothermic formation of the betaine intermediate and prevents undesired side reactions.
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Propagation and Completion:
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor via TLC or LC-MS until the complete consumption of the starting piperidine.
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Work-up and Purification:
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Quench with water and extract with Ethyl Acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purify the intermediate (N-Boc-3-(1H-pyrazol-1-yl)piperidine) via silica gel flash chromatography (Hexanes/EtOAc gradient).
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Deprotection (Boc Cleavage):
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Dissolve the purified intermediate in Dichloromethane (DCM) and add 4M HCl in Dioxane (10 equivalents).
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Stir at room temperature for 2 hours.
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Causality: The acidic environment selectively cleaves the tert-butyl carbamate without affecting the pyrazole ring. The product will precipitate as the hydrochloride salt, providing a self-purifying step.
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Filter the precipitate and dry under a high vacuum to yield 3-(1H-pyrazol-1-yl)piperidine hydrochloride.
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Synthesis workflow of 3-(1H-pyrazol-1-yl)piperidine via Mitsunobu coupling and deprotection.
Part 4: Pharmacological Utility and Signaling Pathways
Once synthesized, the 3-(1H-pyrazol-1-yl)piperidine scaffold is frequently incorporated into targeted therapies. By modifying the piperidine nitrogen with an electrophilic warhead (e.g., an acrylamide group), the molecule can act as a covalent inhibitor.
Mechanism of Action: In the context of kinase inhibition, the pyrazole moiety often occupies the hydrophobic pocket adjacent to the ATP-binding site, engaging in hydrogen bonding with the kinase hinge region. The functionalized piperidine ring extends toward solvent-exposed regions or specific cysteine residues to form an []. This halts the intracellular kinase cascade, preventing the activation of downstream effector proteins responsible for aberrant cell proliferation.
Pharmacological modulation of kinase signaling pathways by pyrazolyl-piperidine derivatives.
References
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ChemScene. "1211541-73-9 | 3-(1H-pyrazol-1-yl)piperidine". Source: chemscene.com. 1
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Attwood, M. M., et al. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis". Source: acs.org. 2
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Houpis, I. N., et al. "WO 2014/139970 A1 - Synthesis procedures and synthesis intermediates of substituted bicyclic compounds". Source: google.com (Patents). 3
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BOC Sciences. "FDA-approved small molecule kinase inhibitors-Part 1". Source: bocsci.com.
